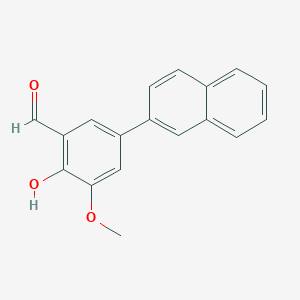
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a naphthalenyl group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Reimer-Tiemann reaction, where 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to introduce the formyl group at the ortho position relative to the hydroxyl group . This reaction typically yields the desired product with a high degree of selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Reimer-Tiemann reactions or other optimized synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzoic acid.
Reduction: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Shares similar functional groups but lacks the naphthalenyl moiety.
2-Hydroxy-5-methoxybenzaldehyde: Another isomer with different substitution patterns on the benzaldehyde ring.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Commonly used in the food industry and has a different substitution pattern.
Uniqueness: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C18H14O3 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-hydroxy-3-methoxy-5-naphthalen-2-ylbenzaldehyde |
InChI |
InChI=1S/C18H14O3/c1-21-17-10-15(9-16(11-19)18(17)20)14-7-6-12-4-2-3-5-13(12)8-14/h2-11,20H,1H3 |
Clé InChI |
JBYGIIVNULGDME-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)C=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


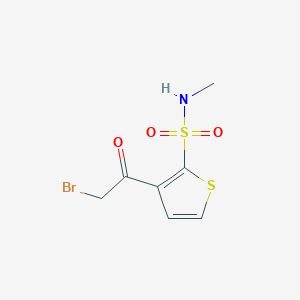

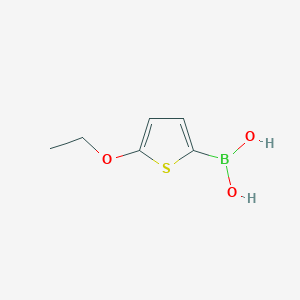
![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
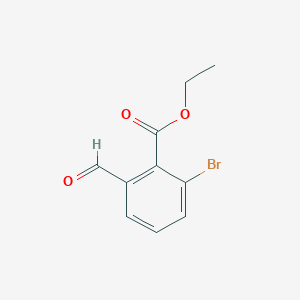
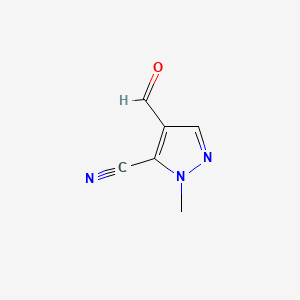
![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)
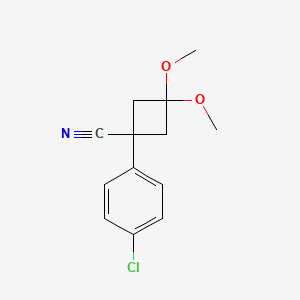


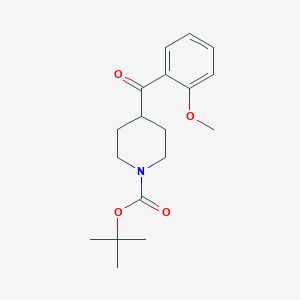
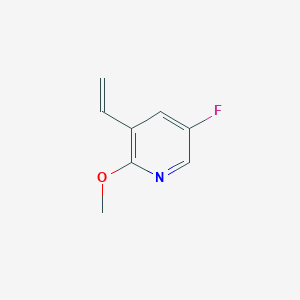
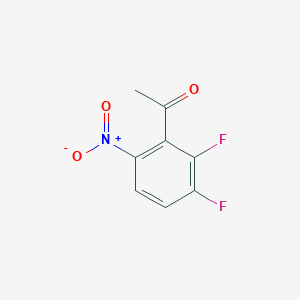
![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)
